molecular formula C16H16N4O B8277938 5-[(4-Methylbenzyl)oxy]quinazoline-2,4-diamine

5-[(4-Methylbenzyl)oxy]quinazoline-2,4-diamine

Cat. No. B8277938
M. Wt: 280.32 g/mol
InChI Key: XITJNLVILSJJHU-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile (241.3 mg; 1 mmol) and guanidine carbonate (180.2 mg; 1 mmol) were heated at 145° C. in dimethyl acetamide for 7 hours. The solvent was removed. Purification by recrystallization in hot ethanol/water yielded 106 milligrams of 5-(4-methylbenzyloxy)quinazoline-2,4-diamine.
Quantity
241.3 mg
Type
reactant
Reaction Step One
Quantity
180.2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[C:3]=1[C:4]#[N:5].C(=O)(O)O.[NH2:23][C:24]([NH2:26])=[NH:25]>CC(N(C)C)=O>[CH3:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][O:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:2]3[C:3]=2[C:4]([NH2:5])=[N:25][C:24]([NH2:26])=[N:23]3)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
241.3 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)OCC1=CC=C(C=C1)C
Name
Quantity
180.2 mg
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization in hot ethanol/water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(COC2=C3C(=NC(=NC3=CC=C2)N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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